11beta-Hydroxyetiocholanolone 11beta-Hydroxyetiocholanolone 3alpha,11beta-Dihydroxy-5beta-androstane-17-one is a 3-hydroxy steroid. It has a role as an androgen.
Brand Name: Vulcanchem
CAS No.: 739-26-4
VCID: VC21339542
InChI: InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1
SMILES: CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol

11beta-Hydroxyetiocholanolone

CAS No.: 739-26-4

VCID: VC21339542

Molecular Formula: C19H30O3

Molecular Weight: 306.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

11beta-Hydroxyetiocholanolone - 739-26-4

Description

11beta-Hydroxyetiocholanolone is a steroid metabolite that plays a significant role in endocrinology research. It is primarily derived from the metabolism of cortisol and 11beta-hydroxyandrostenedione, making it an important marker for studying steroid metabolism and adrenal function . This compound is involved in various physiological processes, including hormonal regulation and stress response.

Mechanism of Action

11beta-Hydroxyetiocholanolone interacts with the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for converting cortisone into cortisol. This interaction modulates glucocorticoid levels within tissues, affecting carbohydrate, lipid, and protein metabolism. The compound's effects on cells are complex, involving enzyme inhibition or activation and changes in gene expression.

Hormonal Regulation

11beta-Hydroxyetiocholanolone serves as a marker for assessing adrenal function and hormonal balance. Elevated levels may indicate increased androgen production or exogenous androgen use.

Stress Response

This metabolite is involved in the body's response to stress, with levels rising significantly following stressors such as adrenocorticotropic hormone (ACTH) administration.

Immune Modulation

There is emerging evidence suggesting that 11beta-Hydroxyetiocholanolone may influence immune system responses, although further research is needed.

Clinical Observations

Studies have shown that alterations in glucocorticoid metabolites, including 11beta-Hydroxyetiocholanolone, are associated with various health conditions. For example, changes in urinary excretion patterns of glucocorticoid metabolites have been observed in children with cystic fibrosis compared to healthy controls. Additionally, increased levels of androgens like 11beta-Hydroxyetiocholanolone have been linked to behavioral conditions such as autism spectrum disorder (ASD).

Metabolic Pathways

The synthesis of 11beta-Hydroxyetiocholanolone can be influenced by factors such as hormonal stimuli (e.g., ACTH), body mass index (BMI), and insulin resistance. It is involved in the conversion of cortisol and 11beta-hydroxyandrostenedione through pathways involving 11β-HSD enzymes.

Applications in Research

11beta-Hydroxyetiocholanolone is utilized in various scientific research applications:

  • Chemistry: As a marker for studying steroid metabolism and enzyme pathways involved in steroid degradation.

  • Biology: Investigating the regulation of hormone levels and homeostasis.

  • Medicine: Understanding the role of adrenal steroids in health conditions such as congenital adrenal hyperplasia, polycystic ovary syndrome, and Cushing’s syndrome.

Comparison with Similar Compounds

11beta-Hydroxyetiocholanolone is distinct from other similar compounds due to its specific hydroxylation at the 11beta position. This confers unique biological activities, such as its role in immune modulation and interaction with the GABA A receptor.

Table 1: Enzymatic Pathways Involved in the Metabolism of Cortisol and Androgens

EnzymeSubstrateProduct
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)CortisoneCortisol
11β-Hydroxyandrostenedione11beta-Hydroxyetiocholanolone
Testosterone11beta-Hydroxytestosterone
Androstenedione11beta-Hydroxyandrostenedione

Table 2: Physiological Roles of 11beta-Hydroxyetiocholanolone

Physiological RoleDescription
Hormonal RegulationMarker for adrenal function and hormonal balance
Stress ResponseInvolved in the body's response to stressors like ACTH
Immune ModulationPotential influence on immune system responses
CAS No. 739-26-4
Product Name 11beta-Hydroxyetiocholanolone
Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
IUPAC Name (3R,5R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,17-,18+,19+/m1/s1
Standard InChIKey PIXFHVWJOVNKQK-DLAZEALESA-N
Isomeric SMILES C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O
SMILES CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O
Canonical SMILES CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O
Purity > 95%
Quantity Milligrams-Grams
Synonyms 11 beta-hydroxyandrosterone
11 beta-hydroxyandrosterone, (3alpha,5alpha)-isomer
11 beta-hydroxyandrosterone, (3alpha,5alpha,11alpha)-isomer
11 beta-hydroxyandrosterone, (3alpha,5beta)-isomer
11 beta-hydroxyandrosterone, (3alpha,5beta,11alpha)-isomer
11 beta-hydroxyandrosterone, (3alpha,5beta,11beta)-isomer
11 beta-hydroxyandrosterone, (3beta,5alpha,11beta)-isomer
11 beta-hydroxyandrosterone, (3beta,5beta,11beta)-isomer
11 beta-hydroxyetiocholanolone
11-hydroxyetiocholanolone
3alpha,11beta-dihydroxy-5beta-androstan-17-one
PubChem Compound 101849
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator